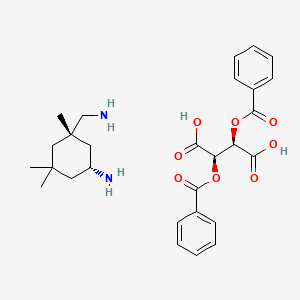
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic molecule It consists of two distinct parts: a cyclohexane derivative with an aminomethyl group and a butanedioic acid derivative with dibenzoyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves several steps. One common method starts with the cyclohexane derivative, which undergoes a series of reactions to introduce the aminomethyl group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions.
The synthesis of (2R,3R)-2,3-dibenzoyloxybutanedioic acid involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and minimizing waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the dibenzoyloxy groups to hydroxyl groups, resulting in the formation of butanediol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Hydroxyl derivatives, butanediol derivatives
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the dibenzoyloxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dibenzoyloxybutanedioic acid
- (1R,3S)-3-(Hydroxymethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dihydroxybutanedioic acid
Uniqueness
The unique combination of the cyclohexane derivative and the butanedioic acid derivative in this compound provides a distinct set of chemical and biological properties. The presence of both aminomethyl and dibenzoyloxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
918963-28-7 |
|---|---|
分子式 |
C28H36N2O8 |
分子量 |
528.6 g/mol |
IUPAC名 |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C10H22N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9(2)4-8(12)5-10(3,6-9)7-11/h1-10,13-14H,(H,19,20)(H,21,22);8H,4-7,11-12H2,1-3H3/t13-,14-;8-,10-/m11/s1 |
InChIキー |
RLBZDNSMMNKGJB-CWPSWZSLSA-N |
異性体SMILES |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


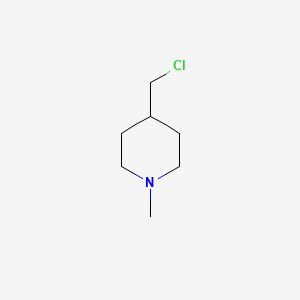
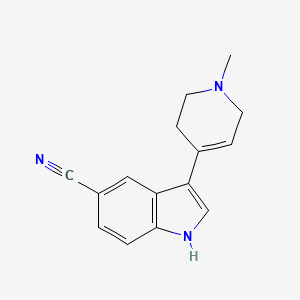
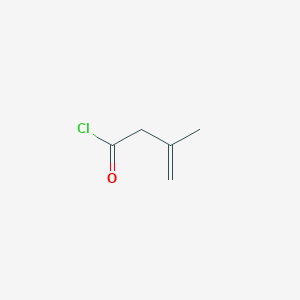
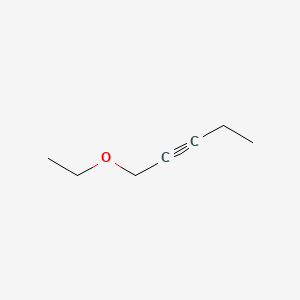

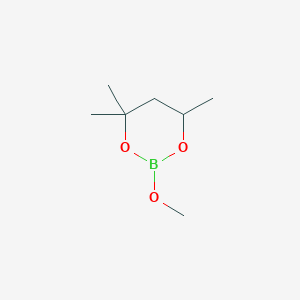
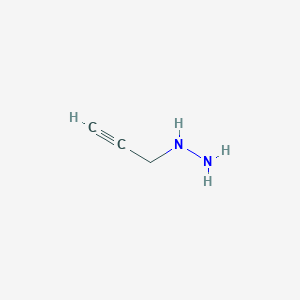
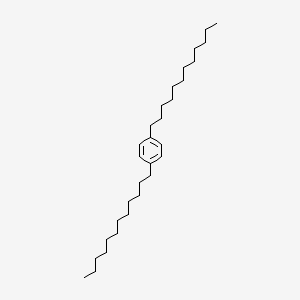
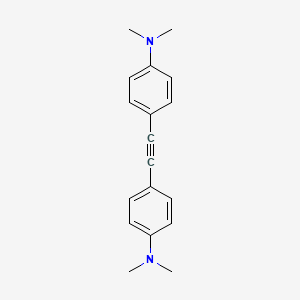
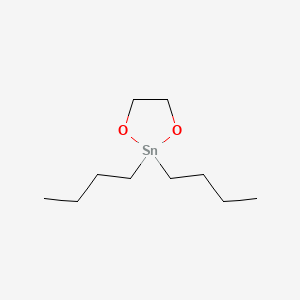
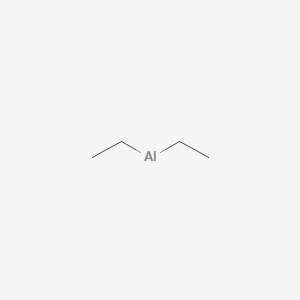

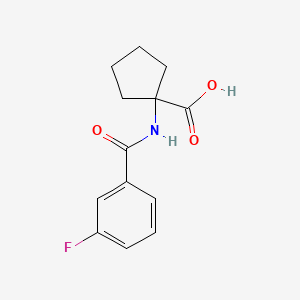
![2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)
